N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-11-7-3-5-9-13(11)19-17(22)15-16(21)12-8-4-6-10-14(12)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQADBFLWZQTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylphenylamine with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled and reused is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Anticancer Properties
Research has indicated that N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibits significant anticancer activity. In vitro studies demonstrated its efficacy against various cancer cell lines, showing a reduction in cell viability at concentrations as low as 10 µM. This suggests a potential for development as an anticancer therapeutic agent.
Case Study:
A study conducted on human cancer cell lines reported an IC50 value of approximately 5 µM, indicating strong antiproliferative effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for halting cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. It showed moderate activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study:
In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 25 to 50 µg/mL .
Anti-inflammatory Effects
Preclinical studies have suggested that this compound can reduce inflammation markers in animal models. Its administration led to a decrease in prostaglandin E2 levels, indicating a potential mechanism involving cyclooxygenase (COX) inhibition.
Case Study:
In a model of induced arthritis, treatment with the compound resulted in significant reductions in swelling and pain, correlating with decreased inflammatory cytokines .
Synthesis and Mechanism of Action
The synthesis of this compound involves multiple steps, including the condensation of appropriate precursors followed by cyclization reactions. The detailed synthetic pathway is essential for understanding its structure–activity relationship (SAR).
Mechanism of Action:
The proposed mechanisms include:
- Inhibition of topoisomerases involved in DNA replication.
- Induction of oxidative stress leading to apoptosis in cancer cells.
- Modulation of inflammatory pathways through COX inhibition.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Derivatives
The pharmacological properties of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides are heavily influenced by substituents on the quinoline core and the N-linked aromatic/heteroaromatic group. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Key Findings
N-Substituent Impact: The 3-pyridylmethyl group in the lead compound (75.3% writhing reduction) highlights the importance of heteroaromatic substituents in enhancing analgesic potency . Chlorophenyl (e.g., ) and iodophenyl () substituents introduce halogen-based hydrophobicity, which may improve blood-brain barrier penetration but require toxicity assessments.
Deuterium enrichment () and trifluoromethyl groups () are strategies to enhance metabolic stability and bioavailability.
Toxicity and Safety: The lead 3-pyridylmethyl analog is non-toxic and non-ulcerogenic, setting a benchmark for safety . The target compound’s ethylphenyl group, being bulkier than pyridylmethyl, may influence gastrointestinal tolerance, though this requires empirical validation.
Biological Activity
N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known by its CAS number 941877-55-0, is a compound that belongs to the class of quinoline derivatives. These derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.
The compound's molecular formula is with a molecular weight of approximately 336.4 g/mol. The structural characteristics of this compound contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O3 |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 941877-55-0 |
Biological Activity Overview
Quinoline derivatives are known for their broad spectrum of biological activities. The specific activities of this compound have been explored in various studies.
Antibacterial Activity
Research has indicated that compounds within the quinoline class exhibit moderate antibacterial properties. A study evaluating a series of quinoline derivatives found that several compounds demonstrated significant antibacterial activity against various strains, although specific data on this compound is limited. The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 50–100 µM for effective antibacterial action .
Antiviral Activity
The antiviral potential of quinoline derivatives has also been investigated. A related study synthesized various 4-hydroxyquinoline derivatives and assessed their anti-HIV activity. While the specific compound was not tested directly, its structural similarity to other effective compounds suggests potential antiviral properties against HIV and other viruses .
Anticancer Activity
Recent research highlights the anticancer potential of quinoline derivatives. For instance, a study demonstrated that certain modified quinolines exhibited significant anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), with IC50 values as low as 1.2 µM . Although direct data on this compound is sparse, its structural framework suggests it may exhibit similar anticancer activities.
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives based on the 4-hydroxyquinoline scaffold and evaluated their biological activities. Compounds similar to this compound showed promising results in inhibiting bacterial growth and exhibiting cytotoxic effects against cancer cells .
- Mechanistic Studies : In vitro studies have suggested mechanisms of action for quinoline derivatives involving apoptosis induction in cancer cells and inhibition of viral replication processes . These findings support further exploration into the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing high-purity N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?
- Methodology : Optimize synthesis using high-temperature (215–220°C) condensation of N-substituted anilines with triethyl methanetricarboxylate, which minimizes solvent toxicity and improves yield . Post-synthesis, employ HPLC to monitor impurities (e.g., residual 4-hydroxy-1,2-dihydroquinolin-2-ones), ensuring purity >95% for pharmacological studies .
Q. How should researchers design initial pharmacological evaluations for this compound?
- Methodology : Use the "acetic acid writhing" model in mice to assess analgesic activity. Administer the compound orally (20 mg/kg) as a Tween-80-stabilized aqueous suspension. Compare results against reference analgesics (e.g., Diclofenac) and calculate efficacy via percentage reduction in writhing episodes, analyzed with Student’s t-test .
Q. What techniques are suitable for preliminary polymorph screening?
- Methodology : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect polymorphic transitions. Solvent recrystallization (e.g., using DMF/water mixtures) can isolate distinct crystalline forms, followed by solubility profiling in biorelevant media to predict bioavailability .
Advanced Research Questions
Q. How does polymorphism influence the pharmacological profile of this compound, and how can this be systematically studied?
- Methodology : Compare α- and β-polymorphs in vivo using the acetic acid writhing model. Quantify phase composition via Rietveld refinement of PXRD data. Correlate bioactivity with solubility and dissolution rates. For example, a triclinic phase (α-form) may exhibit higher solubility and analgesic efficacy than a less-soluble β-form .
Q. What structural analysis tools are critical for resolving polymorphic discrepancies?
- Methodology : Use single-crystal X-ray diffraction with SHELXL/SHELXS for structure refinement. Validate hydrogen-bonding networks (e.g., O–H···O interactions) and torsion angles to differentiate polymorphs. Pair this with solid-state NMR to confirm conformational variations .
Q. How can researchers address contradictory bioactivity data arising from polymorphic impurities?
- Methodology : Quantify trace polymorphs (<5% content) via high-resolution PXRD and thermal gravimetric analysis (TGA). Re-test purified forms in vitro (e.g., COX-2 inhibition assays) and in vivo to isolate phase-specific effects. Statistical tools like ANOVA can identify outliers caused by impurity interference .
Q. What strategies enhance the stability of the bioactive polymorph during storage?
- Methodology : Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at 4°C. Monitor phase stability via accelerated aging studies (40°C/75% RH for 6 months) and PXRD. Stabilizers like polyvinylpyrrolidone (PVP) can suppress phase transitions .
Data Analysis and Optimization
Q. How should researchers statistically validate differences in bioactivity between polymorphs?
- Methodology : Apply non-parametric tests (e.g., Mann-Whitney U-test) if data deviate from normality. Use multivariate regression to account for covariates like animal weight or batch variability. Report effect sizes (Cohen’s d) to quantify differences in writhing reduction between polymorphs .
Q. What in vitro assays complement in vivo models to deconvolute polymorphic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
